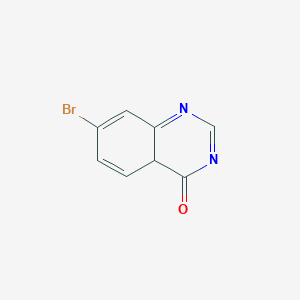
7-bromo-4aH-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-4aH-quinazolin-4-one: is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core with a bromine atom at the 7th position, which can significantly influence its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4aH-quinazolin-4-one typically involves the condensation of anthranilic acid with orthoesters and ammonium acetate. One common method is the Niementowski reaction, where anthranilic acid reacts with formamide at elevated temperatures to form the quinazolinone core . The bromination at the 7th position can be achieved using bromine or N-bromosuccinimide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the bromination process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-bromo-4aH-quinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinazolinone core can be oxidized or reduced to form different derivatives, which can further enhance its biological activity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 7-substituted quinazolinone derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-bromo-4aH-quinazolin-4-one is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in various biological applications, including:
Antimicrobial Activity: It exhibits antimicrobial properties against a range of bacterial and fungal strains.
Anticancer Activity: Studies have shown that derivatives of this compound can inhibit the growth of cancer cells.
Anti-inflammatory Activity: It has been investigated for its potential to reduce inflammation in various models.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 7-bromo-4aH-quinazolin-4-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors involved in disease pathways . The bromine atom at the 7th position can enhance its binding affinity to these targets, leading to increased biological activity . The exact pathways and targets depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Quinazolin-4-one: The parent compound without the bromine substitution.
6-bromo-quinazolin-4-one: A similar compound with the bromine atom at the 6th position.
2-methyl-quinazolin-4-one: A derivative with a methyl group at the 2nd position.
Uniqueness: 7-bromo-4aH-quinazolin-4-one is unique due to the presence of the bromine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound in drug discovery and development .
Eigenschaften
Molekularformel |
C8H5BrN2O |
|---|---|
Molekulargewicht |
225.04 g/mol |
IUPAC-Name |
7-bromo-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4,6H |
InChI-Schlüssel |
FLGPFBOKJURNNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=NC=NC(=O)C21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



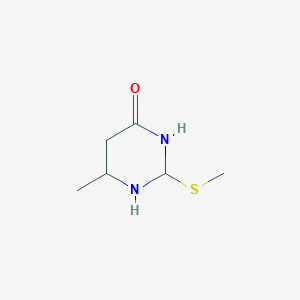
![6-Benzyl-2-methyl-1,2,3,4a,5,7,8,8a-octahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12361702.png)
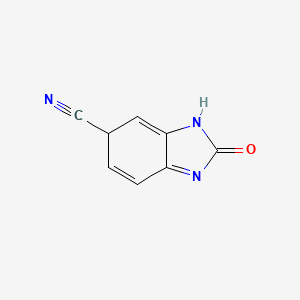
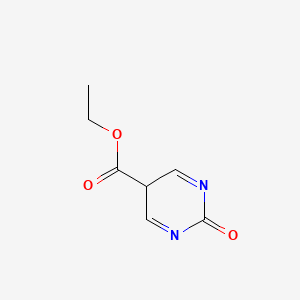
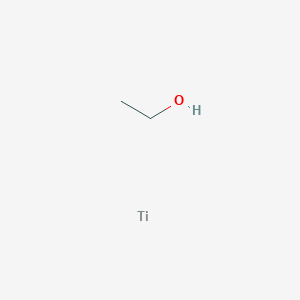
![(2R)-2-amino-3-[[(2R)-2-amino-3-(1,8-diazaspiro[4.5]decan-8-yl)-3-oxopropyl]disulfanyl]-1-(1,8-diazaspiro[4.5]decan-8-yl)propan-1-one;tetrahydrochloride](/img/structure/B12361733.png)

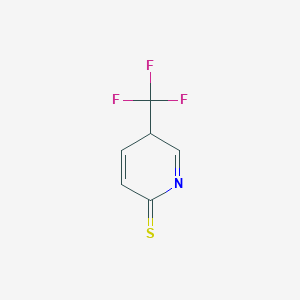
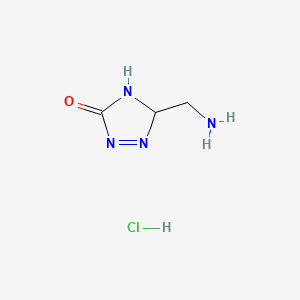
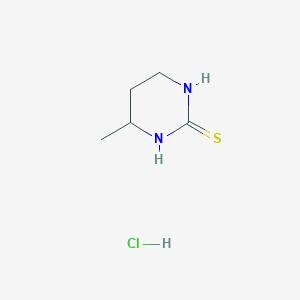

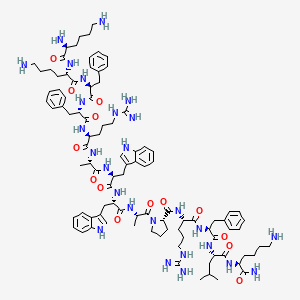
![N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12361790.png)
